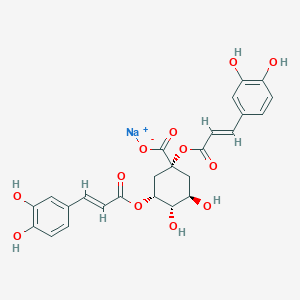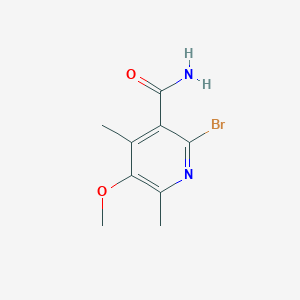![molecular formula C66H105N5O16 B13851507 Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH](/img/structure/B13851507.png)
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH is a complex organic compound used primarily in the field of biomedical and chemical research. This compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains lysine, glutamic acid, and aeea (aminoethoxyethanol) units, making it a versatile intermediate for the synthesis of more complex peptides and proteins .
Vorbereitungsmethoden
The synthesis of Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of the amino and carboxyl groups of lysine and glutamic acid using tert-butyl (OtBu) groups. The Fmoc group is then introduced to protect the amino group of lysine. The aeea units are coupled to the protected lysine and glutamic acid through standard peptide coupling reactions, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is obtained after deprotection of the Fmoc group using piperidine .
Analyse Chemischer Reaktionen
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the Fmoc-protected amino group.
Wissenschaftliche Forschungsanwendungen
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH is widely used in scientific research, particularly in the synthesis of peptides and proteins. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex peptides.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Plays a role in the design of therapeutic peptides and vaccines.
Industry: Used in the production of biocompatible materials and drug delivery systems
Wirkmechanismus
The mechanism of action of Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH involves its ability to protect specific functional groups during peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted reactions. The OtBu groups protect the carboxyl groups of glutamic acid, ensuring selective reactions at other sites. The aeea units provide flexibility and enhance the solubility of the compound, facilitating its incorporation into larger peptide structures .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH include:
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea]-OH: Lacks one aeea unit, making it less flexible.
Fmoc-L-glu(otbu)-MPPA: Contains a different linker, used for specific peptide synthesis applications.
Fmoc-glu-otbu: Used in the synthesis of branched esters and amides, but lacks the lysine and aeea units
Eigenschaften
Molekularformel |
C66H105N5O16 |
|---|---|
Molekulargewicht |
1224.6 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[[2-[2-[2-[[(4R)-5-[(2-methylpropan-2-yl)oxy]-4-[[20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C66H105N5O16/c1-65(2,3)86-61(76)35-22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-34-58(73)70-56(63(79)87-66(4,5)6)36-37-57(72)68-39-41-81-43-46-84-49-60(75)69-40-42-82-44-45-83-48-59(74)67-38-28-27-33-55(62(77)78)71-64(80)85-47-54-52-31-25-23-29-50(52)51-30-24-26-32-53(51)54/h23-26,29-32,54-56H,7-22,27-28,33-49H2,1-6H3,(H,67,74)(H,68,72)(H,69,75)(H,70,73)(H,71,80)(H,77,78)/t55-,56+/m0/s1 |
InChI-Schlüssel |
YWLOWAZATOAHDO-KKQLDWOFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




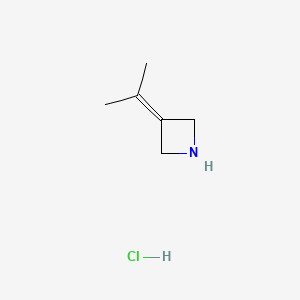
![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
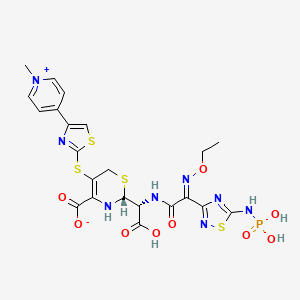
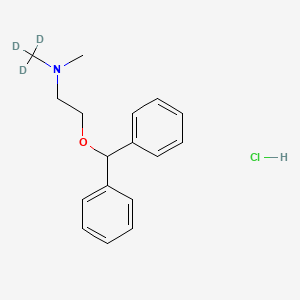
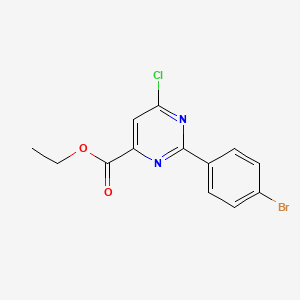
![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)

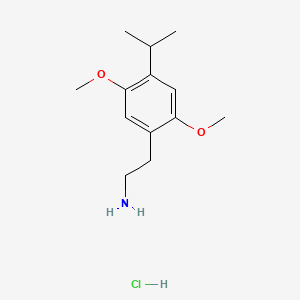
![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
